molecular formula C10H22N2O5S B12689028 Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate CAS No. 49734-90-9

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate

Cat. No.: B12689028
CAS No.: 49734-90-9
M. Wt: 282.36 g/mol
InChI Key: SWLWVASERHFRLJ-UHFFFAOYSA-N
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Description

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C10H22N2O5S . This compound is known for its unique structure and properties, making it of interest in various scientific fields.

Chemical Reactions Analysis

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate can be compared with other similar compounds such as:

  • Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium chloride
  • Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium bromide
  • Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium nitrate

These compounds share similar structures but differ in their anionic counterparts, which can influence their chemical properties and applications .

Properties

CAS No.

49734-90-9

Molecular Formula

C10H22N2O5S

Molecular Weight

282.36 g/mol

IUPAC Name

N-[2-[ethyl(methyl)amino]propyl]prop-2-enamide;methyl hydrogen sulfate

InChI

InChI=1S/C9H18N2O.CH4O4S/c1-5-9(12)10-7-8(3)11(4)6-2;1-5-6(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,10,12);1H3,(H,2,3,4)

InChI Key

SWLWVASERHFRLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)CNC(=O)C=C.COS(=O)(=O)O

Origin of Product

United States

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